molecular formula C12H8ClNO B14332167 (4-Chloropyridin-3-yl)(phenyl)methanone CAS No. 109575-05-5

(4-Chloropyridin-3-yl)(phenyl)methanone

Cat. No.: B14332167
CAS No.: 109575-05-5
M. Wt: 217.65 g/mol
InChI Key: YNTFTCRPLXGFTK-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8ClNO. It is a member of the aryl-phenylketones class, which are aromatic compounds containing a ketone substituted by one aryl group and a phenyl group . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Chloropyridin-3-yl)(phenyl)methanone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxime and hydrazone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (4-Chloropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it can act as an epoxide hydrolase inhibitor, which catalyzes the final step in the biosynthesis of proinflammatory mediators like leukotriene B4 . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloropyridin-3-yl)(phenyl)methanone is unique due to its specific combination of a pyridine ring and a phenyl group with a chlorine substituent. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

109575-05-5

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

(4-chloropyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C12H8ClNO/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

YNTFTCRPLXGFTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

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